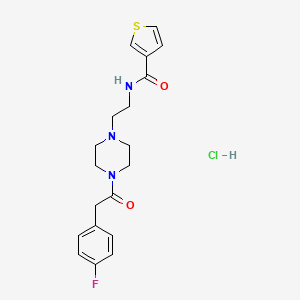![molecular formula C18H16FN3O2 B2727789 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 899958-55-5](/img/structure/B2727789.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a dimethylphenyl group and a fluorophenyl group, which are aromatic rings with various substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Antimicrobial Evaluation
A study by Gul et al. (2017) focused on the synthesis and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazole compounds. The research aimed to explore the pharmacological activities of such compounds, including their antimicrobial and hemolytic activity. This study is relevant because it provides a foundation for understanding the bioactive potential of 1,3,4-oxadiazole derivatives in combating microbial infections. The compounds synthesized in this study demonstrated variable antimicrobial activities against selected microbial species, highlighting the importance of structural modifications in enhancing biological efficacy (Gul et al., 2017).
Synthetic Methodology
Research by Parikh and Joshi (2014) contributed to the synthetic methodology of 1,3,4-oxadiazole derivatives by synthesizing and evaluating antimicrobial agents. The study provided insights into the structure-activity relationship (SAR) of these compounds, emphasizing the role of fluorine atoms in enhancing antimicrobial properties. Such research underscores the synthetic versatility of the 1,3,4-oxadiazole scaffold and its potential in the development of new antimicrobial agents (Parikh & Joshi, 2014).
Pharmacological Studies
In the realm of pharmacological studies, Wise et al. (1987) explored the antipsychotic-like profile of specific acetamide derivatives in behavioral animal tests. Although not directly related to the specific chemical structure mentioned in the query, this research illustrates the broader potential of acetamide derivatives in neuroscience and pharmacology. The study identified that certain acetamide derivatives did not interact with dopamine receptors yet exhibited an antipsychotic-like profile, offering a unique perspective on the therapeutic potential of these compounds (Wise et al., 1987).
作用機序
将来の方向性
The future research directions for a compound like this could include further studies to better understand its physical and chemical properties, potential uses, and safety profile. In particular, given the interest in 1,3,4-oxadiazole derivatives as potential therapeutic agents, future research could focus on exploring its biological activity and potential applications in medicine .
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)10-13-5-7-14(19)8-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNWTHCLAWYGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)
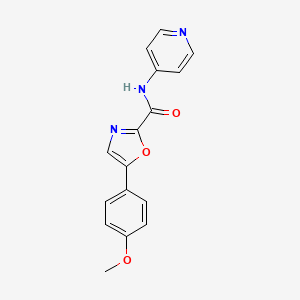
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
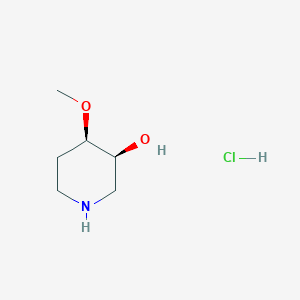
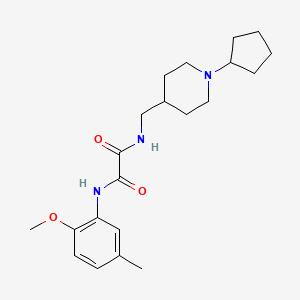
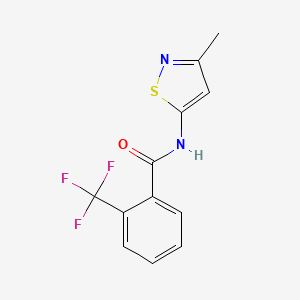
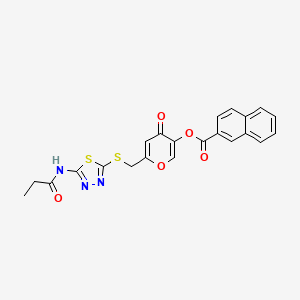
![N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2727719.png)
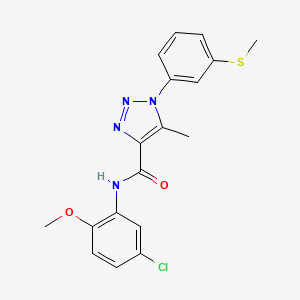

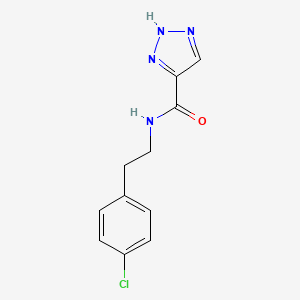
![3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2727724.png)
